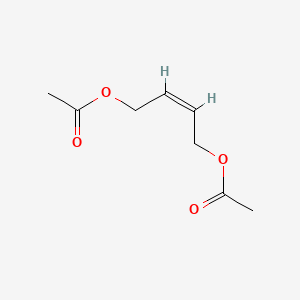

cis-1,4-Diacetoxy-2-butene

Cat. No. B1582018

Key on ui cas rn:

25260-60-0

M. Wt: 172.18 g/mol

InChI Key: VZUAUHWZIKOMFC-ARJAWSKDSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04095037

Procedure details

Another control run was carried out, employing the same reaction vessel as that utilized in Examples I and II above. In this run, the reactor was charged with 3.9 grams (50 mmoles) of lithium nitrate, 50 ml of acetic acid, 25 ml of acetic anhydride, and 11.0 grams (204 mmoles) of butadiene charged from the vapor phase. The reactor was placed in an oil bath and pressured to 30 psig with oxygen, and heated to 140° C for 3 hours. Oxygen was added to the reactor intermittently in the same manner as in Example I. At the end of the reaction period, the reactor was vented and the contents fractionally distilled through an 18 inch Vigreaux column, fraction 1 boiling at 46° - 51° C at 55 mm Hg, weighed 88.4 grams while fraction 2 boiling at 74° - 78° C at 6 mm Hg, weighed 2.1 grams and the distillation residue fraction 3 weighed 17.7 grams and was a thick black tar. Fractions 1 and 2 were analyzed by gas-liquid phase chromatography, which indicated that there was obtained 1.16 grams (6.7 mmoles) of 1,2-diacetoxy-3-butene and 0.43 grams (2.5 mmoles) of 1,4-diacetoxy-2-butene for a total yield of 9.2 mmoles of the diacetoxy butenes. This represents a yield of 4.5% based on the butadiene charged. This result shows that a much lower yield of diacetoxy butenes was obtained when the bismuth catalyst component is omitted from the reaction mixture.

[Compound]

Name

II

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Name

lithium nitrate

Quantity

3.9 g

Type

reactant

Reaction Step Two

Identifiers

|

REACTION_CXSMILES

|

[N+]([O-])([O-])=O.[Li+].[C:6]([O:9][C:10](=[O:12])[CH3:11])(=[O:8])[CH3:7].[CH2:13]=[CH:14][CH:15]=[CH2:16].O=O.[C:19]([OH:22])(=[O:21])[CH3:20]>>[C:19]([O:22][CH2:13][CH:14]([O:9][C:10](=[O:12])[CH3:11])[CH:15]=[CH2:16])(=[O:21])[CH3:20].[C:19]([O:22][CH2:15][CH:16]=[CH:11][CH2:10][O:9][C:6](=[O:8])[CH3:7])(=[O:21])[CH3:20] |f:0.1|

|

Inputs

Step One

[Compound]

|

Name

|

II

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

lithium nitrate

|

|

Quantity

|

3.9 g

|

|

Type

|

reactant

|

|

Smiles

|

[N+](=O)([O-])[O-].[Li+]

|

|

Name

|

|

|

Quantity

|

25 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)OC(C)=O

|

|

Name

|

|

|

Quantity

|

11 g

|

|

Type

|

reactant

|

|

Smiles

|

C=CC=C

|

|

Name

|

|

|

Quantity

|

50 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)O

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O=O

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O=O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

charged from the vapor phase

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The reactor was placed in an oil bath

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

At the end of the reaction period

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

the contents fractionally distilled through an 18 inch Vigreaux column, fraction 1 boiling at 46° - 51° C at 55 mm Hg

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)(=O)OCC(C=C)OC(C)=O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: AMOUNT | 6.7 mmol | |

| AMOUNT: MASS | 1.16 g |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)(=O)OCC=CCOC(C)=O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: AMOUNT | 2.5 mmol | |

| AMOUNT: MASS | 0.43 g |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: AMOUNT |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US04095037

Procedure details

Another control run was carried out, employing the same reaction vessel as that utilized in Examples I and II above. In this run, the reactor was charged with 3.9 grams (50 mmoles) of lithium nitrate, 50 ml of acetic acid, 25 ml of acetic anhydride, and 11.0 grams (204 mmoles) of butadiene charged from the vapor phase. The reactor was placed in an oil bath and pressured to 30 psig with oxygen, and heated to 140° C for 3 hours. Oxygen was added to the reactor intermittently in the same manner as in Example I. At the end of the reaction period, the reactor was vented and the contents fractionally distilled through an 18 inch Vigreaux column, fraction 1 boiling at 46° - 51° C at 55 mm Hg, weighed 88.4 grams while fraction 2 boiling at 74° - 78° C at 6 mm Hg, weighed 2.1 grams and the distillation residue fraction 3 weighed 17.7 grams and was a thick black tar. Fractions 1 and 2 were analyzed by gas-liquid phase chromatography, which indicated that there was obtained 1.16 grams (6.7 mmoles) of 1,2-diacetoxy-3-butene and 0.43 grams (2.5 mmoles) of 1,4-diacetoxy-2-butene for a total yield of 9.2 mmoles of the diacetoxy butenes. This represents a yield of 4.5% based on the butadiene charged. This result shows that a much lower yield of diacetoxy butenes was obtained when the bismuth catalyst component is omitted from the reaction mixture.

[Compound]

Name

II

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Name

lithium nitrate

Quantity

3.9 g

Type

reactant

Reaction Step Two

Identifiers

|

REACTION_CXSMILES

|

[N+]([O-])([O-])=O.[Li+].[C:6]([O:9][C:10](=[O:12])[CH3:11])(=[O:8])[CH3:7].[CH2:13]=[CH:14][CH:15]=[CH2:16].O=O.[C:19]([OH:22])(=[O:21])[CH3:20]>>[C:19]([O:22][CH2:13][CH:14]([O:9][C:10](=[O:12])[CH3:11])[CH:15]=[CH2:16])(=[O:21])[CH3:20].[C:19]([O:22][CH2:15][CH:16]=[CH:11][CH2:10][O:9][C:6](=[O:8])[CH3:7])(=[O:21])[CH3:20] |f:0.1|

|

Inputs

Step One

[Compound]

|

Name

|

II

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

lithium nitrate

|

|

Quantity

|

3.9 g

|

|

Type

|

reactant

|

|

Smiles

|

[N+](=O)([O-])[O-].[Li+]

|

|

Name

|

|

|

Quantity

|

25 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)OC(C)=O

|

|

Name

|

|

|

Quantity

|

11 g

|

|

Type

|

reactant

|

|

Smiles

|

C=CC=C

|

|

Name

|

|

|

Quantity

|

50 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)O

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O=O

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O=O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

charged from the vapor phase

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The reactor was placed in an oil bath

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

At the end of the reaction period

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

the contents fractionally distilled through an 18 inch Vigreaux column, fraction 1 boiling at 46° - 51° C at 55 mm Hg

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)(=O)OCC(C=C)OC(C)=O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: AMOUNT | 6.7 mmol | |

| AMOUNT: MASS | 1.16 g |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)(=O)OCC=CCOC(C)=O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: AMOUNT | 2.5 mmol | |

| AMOUNT: MASS | 0.43 g |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: AMOUNT |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US04095037

Procedure details

Another control run was carried out, employing the same reaction vessel as that utilized in Examples I and II above. In this run, the reactor was charged with 3.9 grams (50 mmoles) of lithium nitrate, 50 ml of acetic acid, 25 ml of acetic anhydride, and 11.0 grams (204 mmoles) of butadiene charged from the vapor phase. The reactor was placed in an oil bath and pressured to 30 psig with oxygen, and heated to 140° C for 3 hours. Oxygen was added to the reactor intermittently in the same manner as in Example I. At the end of the reaction period, the reactor was vented and the contents fractionally distilled through an 18 inch Vigreaux column, fraction 1 boiling at 46° - 51° C at 55 mm Hg, weighed 88.4 grams while fraction 2 boiling at 74° - 78° C at 6 mm Hg, weighed 2.1 grams and the distillation residue fraction 3 weighed 17.7 grams and was a thick black tar. Fractions 1 and 2 were analyzed by gas-liquid phase chromatography, which indicated that there was obtained 1.16 grams (6.7 mmoles) of 1,2-diacetoxy-3-butene and 0.43 grams (2.5 mmoles) of 1,4-diacetoxy-2-butene for a total yield of 9.2 mmoles of the diacetoxy butenes. This represents a yield of 4.5% based on the butadiene charged. This result shows that a much lower yield of diacetoxy butenes was obtained when the bismuth catalyst component is omitted from the reaction mixture.

[Compound]

Name

II

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Name

lithium nitrate

Quantity

3.9 g

Type

reactant

Reaction Step Two

Identifiers

|

REACTION_CXSMILES

|

[N+]([O-])([O-])=O.[Li+].[C:6]([O:9][C:10](=[O:12])[CH3:11])(=[O:8])[CH3:7].[CH2:13]=[CH:14][CH:15]=[CH2:16].O=O.[C:19]([OH:22])(=[O:21])[CH3:20]>>[C:19]([O:22][CH2:13][CH:14]([O:9][C:10](=[O:12])[CH3:11])[CH:15]=[CH2:16])(=[O:21])[CH3:20].[C:19]([O:22][CH2:15][CH:16]=[CH:11][CH2:10][O:9][C:6](=[O:8])[CH3:7])(=[O:21])[CH3:20] |f:0.1|

|

Inputs

Step One

[Compound]

|

Name

|

II

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

lithium nitrate

|

|

Quantity

|

3.9 g

|

|

Type

|

reactant

|

|

Smiles

|

[N+](=O)([O-])[O-].[Li+]

|

|

Name

|

|

|

Quantity

|

25 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)OC(C)=O

|

|

Name

|

|

|

Quantity

|

11 g

|

|

Type

|

reactant

|

|

Smiles

|

C=CC=C

|

|

Name

|

|

|

Quantity

|

50 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)O

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O=O

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O=O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

charged from the vapor phase

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The reactor was placed in an oil bath

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

At the end of the reaction period

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

the contents fractionally distilled through an 18 inch Vigreaux column, fraction 1 boiling at 46° - 51° C at 55 mm Hg

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)(=O)OCC(C=C)OC(C)=O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: AMOUNT | 6.7 mmol | |

| AMOUNT: MASS | 1.16 g |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)(=O)OCC=CCOC(C)=O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: AMOUNT | 2.5 mmol | |

| AMOUNT: MASS | 0.43 g |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: AMOUNT |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |